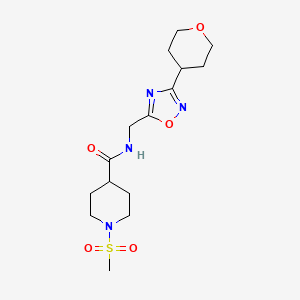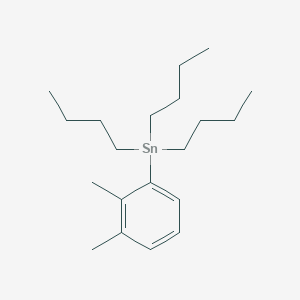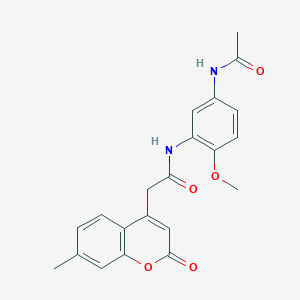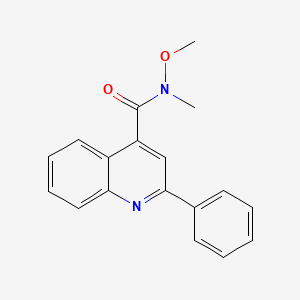![molecular formula C9H16LiNO5 B2684863 Lithium;(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate CAS No. 2460739-68-6](/img/structure/B2684863.png)
Lithium;(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2,5-dioxopyrrolidin-1-yl) (2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate” is similar in structure . It has a molecular weight of 328.37 and is a solid at room temperature . Another related compound is “Boc-L-threonine methyl ester” with a molecular weight of 233.26 .
Molecular Structure Analysis
The InChI code for “(2,5-dioxopyrrolidin-1-yl) (2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate” is1S/C15H24N2O6/c1-6-9(2)12(16-14(21)22-15(3,4)5)13(20)23-17-10(18)7-8-11(17)19/h9,12H,6-8H2,1-5H3,(H,16,21)/t9-,12-/m0/s1 . “Boc-L-threonine methyl ester” also has a molecular weight of 233.26 .
Applications De Recherche Scientifique
Anti-inflammatory Effects
Lithium has been investigated for its effects on inflammation, a factor in the pathogenesis of bipolar disorder. Studies suggest lithium has anti-inflammatory effects by suppressing cyclooxygenase-2 expression and enhancing the synthesis of anti-inflammatory cytokines like IL-2 and IL-10. However, under certain conditions, lithium also exhibits pro-inflammatory properties, indicating its complex role in immune regulation (Nassar & Azab, 2014).
Molecular Targets and Biological Processes
Lithium's role in biological processes is extensive, influencing gene, protein, and metabolite patterns through inhibition of GSK-3. This affects neurogenesis, osteogenesis, and apoptosis control, with implications for neuroprotection and cognitive deficits mitigation. Lithium also plays a crucial role in mitochondrial function and phospholipid metabolism, impacting energy production and oxidative stress. Moreover, its influence extends to Alzheimer's disease, highlighting lithium's broad biological impact (Roux & Dosseto, 2017).
Energy Storage and Extraction
Lithium is pivotal in energy production and storage, particularly in rechargeable batteries. The efficient processing and recycling of lithium resources, including minerals, brines, and spent batteries, are critical for sustainable exploitation. Advances in extraction and recovery methodologies emphasize lithium's significance in the modern energy landscape (Choubey et al., 2016).
Neuroprotective and Therapeutic Potential
Beyond bipolar disorder treatment, lithium and valproic acid's mechanisms of action offer potential therapeutic benefits for neurologic, neurodegenerative, and neuropsychiatric disorders. These include actions on glycogen synthase kinase-3 and histone deacetylases, inducing neurotrophic, angiogenic, and neuroprotective proteins' expression, highlighting lithium's versatile therapeutic potential (Chiu et al., 2013).
Skeletal Protection
Lithium's osteoprotective effects are attributed to its influence on osteoblastic activities and suppression of osteoclastic activities, mediated through various signaling pathways. This dual action suggests lithium's potential in treating bone-related disorders, though further clinical validation is needed (Wong et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
lithium;(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5.Li/c1-9(2,3)15-8(14)10-6(5-11)4-7(12)13;/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13);/q;+1/p-1/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLSTUPDHIIEOR-FYZOBXCZSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)NC(CC(=O)[O-])CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC(C)(C)OC(=O)N[C@H](CC(=O)[O-])CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16LiNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2684781.png)



![Oxiran-2-yl-[4-[[2-(trifluoromethyl)phenoxy]methyl]piperidin-1-yl]methanone](/img/structure/B2684788.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2684792.png)


![2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2684797.png)

![4-(2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide](/img/structure/B2684799.png)
![2-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2684801.png)